![molecular formula C15H15ClN2 B11860063 N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine CAS No. 89971-98-2](/img/structure/B11860063.png)
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indene moiety, with a chloroethyl and methyl group attached to the nitrogen atom. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-B]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloroethyl and methyl groups is usually accomplished through nucleophilic substitution reactions. For instance, the reaction of 2-chloroethylamine with N-methylindeno[1,2-B]pyridine under basic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specialized properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This can include interactions with DNA, proteins, or enzymes, potentially leading to therapeutic effects or toxicities depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and other nitrogen mustards.
Pyridinium salts: These compounds also contain a pyridine ring and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its fused indene-pyridine structure, which imparts distinct chemical properties and potential biological activities not commonly found in simpler chloroethyl or pyridine derivatives.
Propriétés
Numéro CAS |
89971-98-2 |
|---|---|
Formule moléculaire |
C15H15ClN2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-methyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C15H15ClN2/c1-18(10-8-16)15-12-6-3-2-5-11(12)14-13(15)7-4-9-17-14/h2-7,9,15H,8,10H2,1H3 |
Clé InChI |
INXNBNVAAKPWOS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



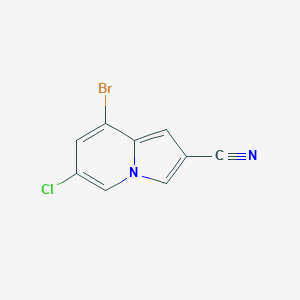
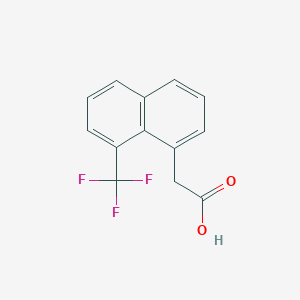

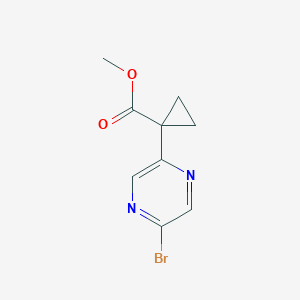
![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

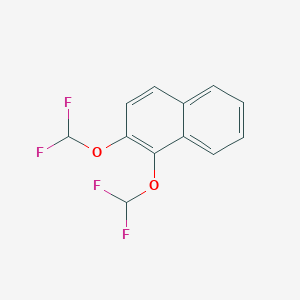
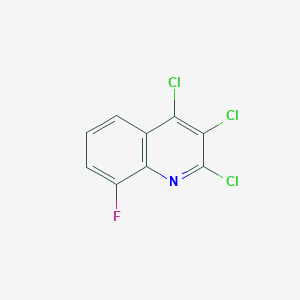
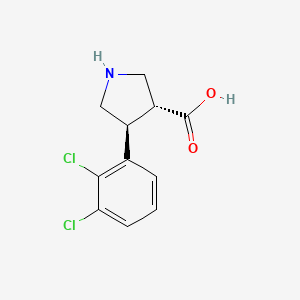
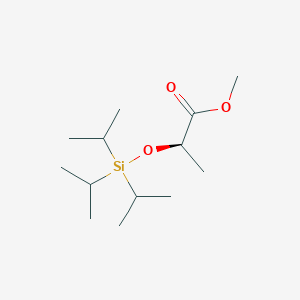
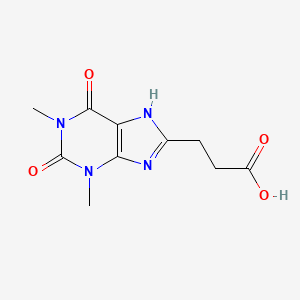
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)

